molecular formula C29H31N5O2S B15097560 ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate

ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate

Cat. No.: B15097560
M. Wt: 513.7 g/mol
InChI Key: VWVONDWYCPQUGP-CCEZHUSRSA-N
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Description

This compound is a multifunctional heterocyclic molecule featuring a thiophene-3-carboxylate backbone substituted with 4,5-dimethyl groups, an amino-linked quinoxaline moiety, and a piperazinyl group modified with a trans-styryl (E-2-phenylethenyl) chain. Its synthesis likely involves sequential condensation and coupling reactions, as seen in analogous thiophene derivatives .

Properties

Molecular Formula

C29H31N5O2S

Molecular Weight

513.7 g/mol

IUPAC Name

ethyl 4,5-dimethyl-2-[[3-[4-[(E)-2-phenylethenyl]piperazin-1-yl]quinoxalin-2-yl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C29H31N5O2S/c1-4-36-29(35)25-20(2)21(3)37-28(25)32-26-27(31-24-13-9-8-12-23(24)30-26)34-18-16-33(17-19-34)15-14-22-10-6-5-7-11-22/h5-15H,4,16-19H2,1-3H3,(H,30,32)/b15-14+

InChI Key

VWVONDWYCPQUGP-CCEZHUSRSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)/C=C/C5=CC=CC=C5

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC2=NC3=CC=CC=C3N=C2N4CCN(CC4)C=CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiophene ring, followed by the introduction of the quinoxaline moiety and the piperazine derivative. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activity, which could be explored in preclinical and clinical studies.

    Industry: The compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of ethyl 4,5-dimethyl-2-[(3-{4-[(E)-2-phenylethenyl]piperazin-1-yl}quinoxalin-2-yl)amino]thiophene-3-carboxylate would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure suggests that it may interact with multiple targets, leading to a range of biological effects.

Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its quinoxaline-piperazine-styryl substituent. Below is a comparison with structurally related analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (Reported) Reference
Target Compound Thiophene-3-carboxylate Quinoxaline-amino, 4-[(E)-2-phenylethenyl]piperazinyl Not reported Hypothesized anti-inflammatory N/A
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (e.g., 3a-3k) Thiophene-3-carboxylate Cyanoacrylamido, substituted phenyl ~350–400 Antioxidant, anti-inflammatory
Ethyl 4,5-dimethyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate Thiophene-3-carboxylate Thiophenesulfonyl-piperidine 456.6 Not reported
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate Thiophene-3-carboxylate 4-Methylpiperazinyl-propanamido, phenyl 441.56 (calculated) Not reported

Key Observations

Substituent Impact on Bioactivity: The cyanoacrylamido-phenyl analogs (e.g., 3a-3k) exhibit confirmed antioxidant and anti-inflammatory activities, attributed to their electron-withdrawing groups enhancing radical scavenging . Piperazine derivatives (e.g., ) often modulate solubility and pharmacokinetics.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step protocols, similar to the Knoevenagel condensation and piperazine coupling seen in related compounds . However, introducing the quinoxaline ring adds complexity compared to simpler phenyl or sulfonyl substituents .

Research Findings and Hypotheses

Antioxidant and Anti-inflammatory Potential

While the target compound’s bioactivity remains uncharacterized, analogs with cyanoacrylamido groups (3a-3k) show IC50 values of 10–50 µM in DPPH and COX-2 inhibition assays . The quinoxaline moiety, known for intercalating DNA or inhibiting kinases, may broaden its therapeutic scope beyond inflammation .

Physicochemical Properties

  • Solubility : The styryl-piperazine group may reduce aqueous solubility compared to sulfonated analogs (e.g., ), necessitating formulation optimization.
  • Stability : The trans-configuration (E) of the styryl group is likely more stable than the cis (Z) form, as seen in similar styryl derivatives .

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